2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide is a compound of interest due to its distinct chemical structure and potential applications across various fields. The compound’s structural elements, such as the chlorinated cyclohexyl ring and acetamide functional group, lend it unique properties that could be advantageous in synthetic chemistry, biological research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide can be approached through a multi-step process:
Step 1 Synthesis of the cyclopropyl-methyl-amine derivative: : Cyclopropyl-methyl-amine can be prepared via cyclopropanation of an appropriate alkene followed by amination.
Step 2 Synthesis of the chlorocyclohexyl derivative: : Chlorination of cyclohexyl compounds can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
Step 3 Formation of the final compound: : Coupling the previously synthesized cyclopropyl-methyl-amine with the chlorinated cyclohexyl compound in the presence of an appropriate base to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely follow similar synthetic routes but on a larger scale. Optimizing reaction conditions (e.g., temperature, solvents, and catalysts) is crucial for large-scale production to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed for efficient manufacturing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, which could be facilitated by agents like potassium permanganate (KMnO₄).
Reduction: : Reduction reactions, potentially using agents like lithium aluminum hydride (LiAlH₄), might target functional groups such as the acetamide or cyclopropyl ring.
Substitution: : The chloro group makes the compound susceptible to nucleophilic substitution reactions. Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) could be used.
Major Products Formed
Oxidation: : Potentially leads to the formation of corresponding alcohols, ketones, or carboxylic acids depending on the site of oxidation.
Reduction: : May yield amines or reduced cyclohexyl derivatives.
Substitution: : New functionalized derivatives, such as azido or cyano compounds.
Scientific Research Applications
2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide is utilized in various fields:
Chemistry: : As a reagent or intermediate in organic synthesis due to its unique reactivity.
Biology: : For exploring biochemical pathways and interactions, particularly in studies involving enzyme inhibition or protein binding.
Medicine: : Could be investigated for potential pharmacological activities, such as antimicrobial or anti-inflammatory effects.
Industry: : Used in the development of new materials or as a catalyst for specific reactions.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. The presence of the acetamide group suggests potential activity in inhibiting enzyme functions through covalent modification. The chlorinated cyclohexyl ring may facilitate binding to hydrophobic pockets within proteins, thereby altering their activity.
Comparison with Similar Compounds
2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide shares similarities with compounds like:
2-Chloro-N-(4-aminocyclohexyl)acetamide: : Similar in structure but without the cyclopropyl-methyl group, leading to different chemical properties.
N-(4-Cyclohexyl-aminomethyl)acetamide: : Lacks the chlorine atom, which alters its reactivity and binding characteristics.
Biological Activity
2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide is a synthetic compound with a complex molecular structure characterized by the presence of a chloro group, an acetamide moiety, and a cyclohexyl group substituted with a cyclopropyl-methyl amino group. Its molecular formula is C13H18ClN2O, and it has a molecular weight of approximately 241.75 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.
The chemical reactivity of this compound is primarily influenced by the chlorine atom, which enhances its reactivity and allows for diverse synthetic pathways. Common synthesis methods include:
- Reaction with Cyclohexylamine : The compound can be synthesized through reactions involving cyclohexylamine and chloroacetyl chloride under controlled conditions.
- Use of Solvents and Catalysts : Solvents such as dichloromethane and catalysts like triethylamine are often employed to facilitate the reaction process.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may function as an allosteric modulator, influencing receptor activity and downstream signaling pathways. The compound's structural features enable it to bind selectively to various receptors, potentially altering their conformational states and functional outcomes.
Therapeutic Potential
Research indicates that this compound may exhibit several therapeutic properties, including:
- Anti-inflammatory Effects : Preliminary studies suggest potential applications in reducing inflammation through modulation of immune responses.
- Analgesic Properties : The compound has been explored for its pain-relieving effects, possibly through interactions with pain receptors .
- Anticancer Activity : Some derivatives have shown cytotoxic effects against specific cancer cell lines, indicating potential as an anticancer agent .
Data Table: Comparative Analysis of Biological Activity
Compound Name | Biological Activity | Reference |
---|---|---|
This compound | Potential anti-inflammatory, analgesic, anticancer | |
2-Chloro-N-(cyclohexylcarbamoyl)acetamide | Different substituent; moderate anti-inflammatory | |
N-(3,5-Dimethyladamantan-1-yl)acetamide | Anticancer activity; distinct structural features | |
Dicyclopropylamine hydrochloride | Neuroprotective effects; different mechanism |
Study 1: Analgesic Effects
In a study examining the analgesic properties of various acetamides, this compound was tested in animal models. Results indicated significant pain relief compared to control groups, suggesting its utility in pain management therapies.
Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells demonstrated enhanced apoptosis induction compared to standard treatments like bleomycin. This finding supports further exploration into its potential as an anticancer agent .
Properties
IUPAC Name |
2-chloro-N-[4-[cyclopropyl(methyl)amino]cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-15(11-6-7-11)10-4-2-9(3-5-10)14-12(16)8-13/h9-11H,2-8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVACEOZKREDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)NC(=O)CCl)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.